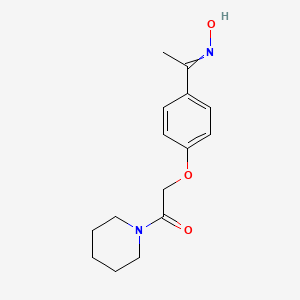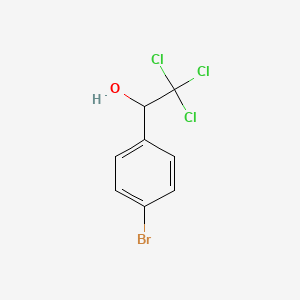
Pifoxima
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pifoxima is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a synthetic compound that has garnered attention due to its unique properties and effectiveness in specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pifoxima typically involves multiple steps, starting from readily available starting materials. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency. The industrial process may also incorporate advanced techniques such as crystallization and purification to achieve high-purity this compound.
化学反应分析
Types of Reactions
Pifoxima undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield different products, depending on the reducing agents used.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of this compound.
科学研究应用
Pifoxima has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: this compound is used in the development of agricultural chemicals, including pesticides and herbicides, due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of Pifoxima involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, disrupt cellular processes, or interfere with the synthesis of essential biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Pifoxima can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as oxamyl, methomyl, and aldicarb share some structural similarities with this compound.
Uniqueness: this compound stands out due to its specific mode of action, higher efficacy in certain applications, and potentially lower toxicity compared to some of its counterparts.
属性
CAS 编号 |
31224-92-7 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
2-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3/b16-12- |
InChI 键 |
XUDSQIDNHJMBBW-VBKFSLOCSA-N |
SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
手性 SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
规范 SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B1617901.png)










